Demethylmaprotiline-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21N |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

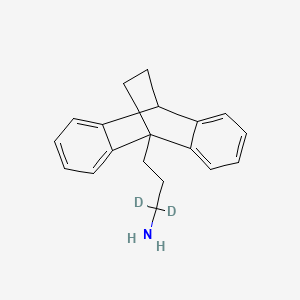

1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |

InChI |

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i13D2 |

InChI Key |

IFHUOEQJTQWFGJ-KLTYLHELSA-N |

Isomeric SMILES |

[2H]C([2H])(CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)N |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Demethylmaprotiline-d2 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Demethylmaprotiline-d2 as an internal standard in the quantitative analysis of Demethylmaprotiline (also known as N-desmethylmaprotiline), the primary active metabolite of the tetracyclic antidepressant Maprotiline. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

Core Principles of Isotope Dilution Mass Spectrometry

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) co-elutes with the analyte of interest and exhibits similar ionization characteristics.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the unlabeled analyte. This near-identical chemical behavior ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for separate quantification.

The fundamental principle is the addition of a known quantity of the deuterated standard to the unknown sample at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument performance.

Quantitative Data for Demethylmaprotiline Analysis

The following table summarizes the key mass spectrometric parameters for the quantitative analysis of Demethylmaprotiline using this compound as an internal standard. These parameters are essential for setting up a selective and sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |

| Demethylmaprotiline | 264.2 | 141.1 | Cleavage of the propylamino side chain |

| This compound | 266.2 | 141.1 | Cleavage of the propylamino side chain |

Note: The precursor ion of this compound is shifted by +2 Da due to the two deuterium atoms. The product ion remains the same as the fragmentation occurs on a part of the molecule that does not contain the deuterium labels.

Experimental Protocol: Quantification of Demethylmaprotiline in Human Plasma

This section details a typical experimental protocol for the analysis of Demethylmaprotiline in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[2][3]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

-

Internal Standard Spiking: Add 10 µL of a 100 ng/mL working solution of this compound in methanol (B129727) to each plasma sample.

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of tricyclic and tetracyclic antidepressants and their metabolites.[4]

-

LC System: A UHPLC system is recommended for fast and efficient separations.

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B (linear gradient)

-

3.0-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B (linear gradient)

-

3.6-5.0 min: 10% B (re-equilibration)

-

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this analysis.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions & Settings:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Demethylmaprotiline | 264.2 | 141.1 | 100 | 25 | 40 |

| This compound | 266.2 | 141.1 | 100 | 25 | 40 |

Visualizations

Experimental Workflow

Caption: A schematic of the bioanalytical workflow for the quantification of Demethylmaprotiline.

Fragmentation Pathway of Demethylmaprotiline

Caption: Proposed fragmentation of Demethylmaprotiline in the mass spectrometer.

References

In-Depth Technical Guide to the Chemical Properties of Demethylmaprotiline-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmaprotiline-d2, the deuterated analog of Demethylmaprotiline (also known as N-desmethylmaprotiline or Normaprotiline), serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices. Demethylmaprotiline is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline (B82187). This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical methodologies, and the pharmacological context of its parent compound. The information presented herein is intended to support research and development activities involving the therapeutic monitoring and metabolic studies of Maprotiline.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Demethylmaprotiline where two hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a minimal change in its chemical reactivity but a significant and predictable increase in its molecular mass, making it an ideal internal standard for mass spectrometry-based assays.

Quantitative Data

The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.

| Property | This compound | Demethylmaprotiline |

| Chemical Formula | C₁₉H₁₉D₂N | C₁₉H₂₁N[1] |

| Molecular Weight | 265.39 g/mol [2] | 263.38 g/mol [3] |

| CAS Number | Not available | 5721-37-9[1] |

| Appearance | Solid (Typical) | Solid |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4] | Store in a cool, dry place. |

| Solubility | Soluble in DMSO, Ethanol, DMF.[4] | Soluble in organic solvents. |

Synthesis

Proposed Synthetic Pathway

A plausible approach involves a two-step process:

-

Deuteration of a suitable precursor: This can be achieved by utilizing a deuterated reagent, such as a deuterated reducing agent, to introduce the deuterium atoms at a specific position in a precursor molecule.

-

N-demethylation of deuterated Maprotiline: If starting with deuterated Maprotiline, a demethylation reaction would be performed to yield this compound.

Experimental Workflow for Synthesis (Hypothetical):

Experimental Protocols for Analysis

This compound is primarily used as an internal standard in the quantification of Demethylmaprotiline in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting tricyclic antidepressants and their metabolites from biological matrices like whole blood, serum, or plasma involves solid-phase extraction.

-

Specimen Preparation: A 0.5 mL aliquot of the biological sample is used.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample.

-

Extraction: The sample is passed through an SPE column.

-

Elution: The analytes are eluted from the column using an appropriate solvent mixture (e.g., isopropanol (B130326) and ammonium (B1175870) hydroxide).

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Method

While a specific validated method for this compound is not published, a general LC-MS/MS method for tricyclic antidepressants can be adapted.

Liquid Chromatography (LC) Parameters (Representative):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from low to high organic content. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1.0 µL |

Tandem Mass Spectrometry (MS/MS) Parameters (Representative):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | For Demethylmaprotiline: m/z 264; For this compound: m/z 266 |

| Product Ion (Q3) | For Demethylmaprotiline: m/z 117 (representative fragment)[5] |

| Collision Energy | Optimized for the specific instrument and transition. |

Experimental Workflow for Bioanalysis:

Pharmacology and Signaling Pathways

Demethylmaprotiline is the pharmacologically active N-demethylated metabolite of Maprotiline.[6][7] Maprotiline is a tetracyclic antidepressant that primarily acts as a potent norepinephrine (B1679862) reuptake inhibitor.[8] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[8]

Mechanism of Action

The therapeutic effects of Maprotiline, and by extension its active metabolite Demethylmaprotiline, are attributed to the blockade of the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron.

Signaling Pathway of Norepinephrine Reuptake Inhibition:

Conclusion

This compound is an indispensable tool for the accurate quantification of Demethylmaprotiline in pharmacokinetic and toxicological studies. Its chemical properties are well-defined, and while specific synthesis and analytical protocols are not widely published, established methodologies for similar compounds provide a strong foundation for its use in a research setting. Understanding the pharmacological context of its parent compound, Maprotiline, is crucial for interpreting the data generated using this deuterated internal standard. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

References

- 1. Desmethylmaprotiline | C19H21N | CID 119409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. desmethylmaprotiline | 5721-37-9 [chemicalbook.com]

- 4. This compound (Normaprotiline-d2) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 5. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Maprotiline - Wikipedia [en.wikipedia.org]

Demethylmaprotiline-d2 for Maprotiline Metabolite Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Demethylmaprotiline-d2 as an internal standard in the quantitative analysis of maprotiline (B82187) and its metabolites. This document details the metabolic pathways of maprotiline, experimental protocols for its analysis, and relevant quantitative data, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction to Maprotiline and its Metabolism

Maprotiline is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] Its therapeutic efficacy is influenced by its metabolic fate in the body. The primary metabolic pathway of maprotiline is N-demethylation, leading to the formation of its major active metabolite, desmethylmaprotiline (B108240) (also known as normaprotiline).[2][3] Further metabolism occurs through aliphatic and aromatic hydroxylation, deamination, and the formation of aromatic methoxy (B1213986) derivatives.[2][3] The cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, are primarily responsible for the metabolism of maprotiline.[4]

Accurate quantification of maprotiline and its principal metabolite, desmethylmaprotiline, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in these analyses, particularly when employing mass spectrometry-based methods.[5]

Role of this compound in Bioanalysis

This compound is a deuterated analog of desmethylmaprotiline.[5][6] In quantitative bioanalysis, it serves as an ideal internal standard. Since it is chemically identical to the analyte of interest (desmethylmaprotiline) but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more reliable and reproducible results.

Metabolic Pathway of Maprotiline

The metabolic transformation of maprotiline is a multi-step process primarily occurring in the liver. The following diagram illustrates the key metabolic conversions.

Metabolic conversion of maprotiline to its major metabolites.

Quantitative Analysis of Maprotiline and Desmethylmaprotiline

The following tables summarize quantitative data from various analytical methods developed for the determination of maprotiline and desmethylmaprotiline in biological matrices.

Table 1: Linearity and Limits of Quantification

| Analyte | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Maprotiline | LC-MS/MS | Whole Blood | 2.5 - 900 | 2.5 | [7] |

| Desmethylmaprotiline | LC-MS/MS | Whole Blood | 2.5 - 900 | 2.5 | [7] |

| Maprotiline | HPLC-UV | Serum | 25 - 1080 | 15 | [8] |

| Desmethylmaprotiline | HPLC-UV | Serum | 25 - 1080 | 12 | [8] |

| Maprotiline | GLC-MS | Plasma | 2 - 200 | 2 | [9] |

| Desmethylmaprotiline | GLC-MS | Plasma | 2 - 200 | 2 | [9] |

Table 2: Precision and Accuracy Data

| Analyte | Method | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Maprotiline | LC-MS/MS | Plasma | 16, 375, 625 | 0.6 - 14.0 | Not Reported | 85 - 114 | [10] |

| Desmethylmaprotiline | LC-MS/MS | Plasma | 16, 375, 625 | 0.6 - 14.0 | Not Reported | 85 - 114 | [10] |

| Maprotiline | HPLC-UV | Serum | Low, Med, High | < 10.8 | < 10.5 | Not Reported | [8] |

| Desmethylmaprotiline | HPLC-UV | Serum | Low, Med, High | < 10.8 | < 10.5 | Not Reported | [8] |

| Maprotiline | GLC-MS | Plasma | Not Specified | ~5 | Not Reported | Slope: 0.99 ± 0.01 | [9] |

| Desmethylmaprotiline | GLC-MS | Plasma | Not Specified | ~5 | Not Reported | Slope: 0.98 ± 0.02 | [9] |

Experimental Protocols

This section provides a detailed, generalized protocol for the analysis of maprotiline and desmethylmaprotiline in human plasma using this compound as an internal standard, based on common practices in LC-MS/MS bioanalysis.

Materials and Reagents

-

Maprotiline analytical standard

-

Desmethylmaprotiline analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting analytes from plasma.

-

Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound).

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for maprotiline, desmethylmaprotiline, and this compound would need to be optimized. An example for maprotiline is the transition m/z 278.2 -> 250.1.[11]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of maprotiline and its metabolites from biological samples.

A typical workflow for quantitative bioanalysis.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of maprotiline and its primary active metabolite, desmethylmaprotiline. This technical guide provides researchers and scientists with the foundational knowledge of maprotiline metabolism, practical experimental protocols, and essential quantitative data to support their research and development efforts in the field of antidepressant drug analysis. The methodologies and data presented herein serve as a valuable resource for ensuring the accuracy and precision required for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

References

- 1. Maprotiline - Wikipedia [en.wikipedia.org]

- 2. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scialert.net [scialert.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (Normaprotiline-d2) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLC-mass spectrometric determination of maprotiline and its major metabolite using stable isotope-labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

The Role of Demethylmaprotiline-d2 in Modern Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Demethylmaprotiline-d2 as a deuterated internal standard in the pharmacokinetic analysis of its parent drug, maprotiline (B82187). We will delve into the core principles of its application, detailed experimental protocols for quantitative bioanalysis, and the underlying pharmacological pathways.

Introduction: The Gold Standard in Bioanalysis

In the realm of quantitative bioanalysis, particularly within pharmacokinetic (PK) studies, accuracy and precision are paramount. Pharmacokinetics, the study of how an organism affects a drug, involves the careful measurement of drug and metabolite concentrations in biological matrices over time. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This compound is an isotopically labeled version of demethylmaprotiline, the major active metabolite of the tetracyclic antidepressant maprotiline. By incorporating deuterium, a stable, non-radioactive isotope of hydrogen, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the endogenous analyte makes it an ideal internal standard, as it can effectively compensate for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.

Physicochemical Properties and Rationale for Use

The utility of this compound as an internal standard is rooted in its physicochemical properties. Deuterium labeling offers several advantages:

-

Co-elution with the Analyte: this compound exhibits nearly identical chromatographic retention times to the unlabeled demethylmaprotiline. This co-elution is crucial for compensating for matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the analyte.

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard will have a recovery rate that closely mimics that of the analyte.

-

Distinct Mass-to-Charge Ratio (m/z): The key difference between the analyte and the internal standard is their mass. This allows the mass spectrometer to distinguish between the two compounds, enabling accurate quantification of the analyte based on the known concentration of the internal standard.

Pharmacokinetics and Metabolism of Maprotiline

Maprotiline is a tetracyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine (B1679862) at the presynaptic neuron. Following administration, maprotiline undergoes hepatic metabolism, with N-demethylation being a major pathway. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and, to a lesser extent, CYP1A2.

The primary metabolite, demethylmaprotiline (also known as desmethylmaprotiline), is pharmacologically active and contributes to the overall therapeutic effect of the drug. Understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is essential for characterizing the drug's efficacy and safety.

Pharmacokinetic Parameters of Maprotiline and Demethylmaprotiline in Rats

The following table summarizes key pharmacokinetic parameters for maprotiline (MAP) and its demethylated metabolite (DMAP) in rats after a single oral administration. This data is representative of the type of information generated in preclinical pharmacokinetic studies.

| Parameter | Maprotiline (MAP) | Demethylmaprotiline (DMAP) |

| Bioavailability (%) | 20.2 | - |

| Fraction Metabolized to DMAP (%) | 6.5 | - |

| Brain/Serum AUC Ratio | Similar to DMAP | Similar to MAP |

Data compiled from studies on the pharmacokinetics of maprotiline in rats.[1][2]

Experimental Protocol: Quantitative Analysis of Maprotiline and Demethylmaprotiline in Plasma

The following is a representative, detailed methodology for the simultaneous quantification of maprotiline and demethylmaprotiline in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite of established bioanalytical methods.

Materials and Reagents

-

Analytes: Maprotiline, Demethylmaprotiline

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid

-

Reagents: Human plasma (drug-free), Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of human plasma samples (calibrators, quality controls, and unknown samples) into microcentrifuge tubes.

-

Internal Standard Spiking: Add 20 µL of the working internal standard solution (this compound in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Maprotiline: [M+H]+ → fragment ion |

| Demethylmaprotiline: [M+H]+ → fragment ion | |

| This compound: [M+H]+ → fragment ion | |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table outlines typical acceptance criteria for key validation parameters.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Precision (%CV) | Within ±15% (±20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Analyte stable under various storage and processing conditions |

Visualizing Workflows and Pathways

Experimental Workflow

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Metabolic Pathway of Maprotiline

Caption: N-demethylation of maprotiline to its active metabolite.

Signaling Pathway of Norepinephrine Reuptake Inhibition

Caption: Mechanism of action of maprotiline at the synapse.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of demethylmaprotiline in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis allows for the reliable characterization of the metabolic profile and pharmacokinetic properties of maprotiline. The detailed experimental protocols and understanding of the underlying pharmacological pathways outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development. The robustness of methods employing deuterated internal standards is crucial for generating high-quality data to support preclinical and clinical drug development programs.

References

Understanding Isotopic Labeling with Demethylmaprotiline-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Demethylmaprotiline-d2, the deuterated form of the major active metabolite of the tetracyclic antidepressant, Maprotiline (B82187). This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and its critical role as an internal standard in quantitative analysis.

Introduction to Demethylmaprotiline and Isotopic Labeling

Demethylmaprotiline, also known as Desmethylmaprotiline, is the primary pharmacologically active metabolite of Maprotiline.[1][2] Maprotiline exerts its antidepressant effects mainly by inhibiting the reuptake of norepinephrine (B1679862), leading to increased concentrations of this neurotransmitter in the synaptic cleft.[2] Understanding the pharmacokinetics and therapeutic concentration of Demethylmaprotiline is crucial for effective treatment and dose optimization.

Isotopic labeling, particularly with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), has become an indispensable tool in analytical chemistry, especially in the field of mass spectrometry.[3] this compound is a synthetically modified version of Demethylmaprotiline where two hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows for its differentiation from the endogenous analyte by a mass spectrometer, while its chemical properties remain nearly identical.[3] This makes this compound an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[4]

The Role of this compound in Quantitative Analysis

The use of a deuterated internal standard like this compound is considered the gold standard in bioanalytical method validation for its ability to improve accuracy and precision.[3] It effectively compensates for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.

Key Advantages:

-

Minimization of Matrix Effects: Biological samples such as plasma and serum are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes and behaves similarly to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[3]

-

Correction for Extraction Variability: Losses of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction are accounted for by the corresponding losses of the internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the variability in injection volume and instrument response is minimized, leading to more reliable and reproducible results.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, the general approach involves the introduction of deuterium atoms at specific positions in the Demethylmaprotiline molecule. This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent or by using deuterated starting materials. A plausible synthetic route could involve the N-demethylation of Maprotiline followed by a deuteration step. For instance, a secondary amine like Desmethylmaprotiline could be subjected to a reductive amination with a deuterated formaldehyde (B43269) equivalent or a related synthetic strategy to introduce the deuterium labels on the N-methyl group if re-methylating, or more likely, at other stable positions on the molecule. Custom synthesis of such labeled compounds is a common practice in the pharmaceutical and chemical industries.

Experimental Protocols

The following sections outline generalized experimental protocols for the quantitative analysis of Demethylmaprotiline in biological matrices using this compound as an internal standard. These protocols are based on established methods for the analysis of antidepressants and their metabolites by LC-MS/MS.[5][6][7]

Sample Preparation

The goal of sample preparation is to extract Demethylmaprotiline and this compound from the biological matrix and remove interfering substances.

4.1.1. Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.

-

To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard solution of a known concentration.

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

-

To 500 µL of plasma/serum sample, add 10 µL of this compound internal standard solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

4.2.1. Liquid Chromatography (LC) Conditions (Illustrative)

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

4.2.2. Mass Spectrometry (MS) Conditions (Illustrative)

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Demethylmaprotiline) | e.g., m/z 264.2 -> 233.1 |

| MRM Transition (this compound) | e.g., m/z 266.2 -> 235.1 |

| Collision Energy | Optimized for each transition |

Data Presentation

The following tables provide an example of the type of quantitative data generated during the validation of a bioanalytical method using this compound as an internal standard. The data presented here is illustrative and representative of typical performance characteristics.

Table 1: Calibration Curve for Demethylmaprotiline in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.0101 |

| 5 | 76,170 | 1,525,345 | 0.0499 |

| 10 | 153,890 | 1,530,112 | 0.1006 |

| 50 | 775,450 | 1,545,678 | 0.5017 |

| 100 | 1,550,900 | 1,555,234 | 0.9972 |

| 500 | 7,812,340 | 1,560,987 | 5.0048 |

| 1000 | 15,654,321 | 1,565,432 | 10.0000 |

Linearity (r²) > 0.995

Table 2: Precision and Accuracy of the Method

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Low | 3 | 2.95 ± 0.15 | 5.1 | 98.3 |

| Medium | 75 | 76.8 ± 3.1 | 4.0 | 102.4 |

| High | 750 | 742.5 ± 29.7 | 4.0 | 99.0 |

Signaling Pathways and Mechanism of Action

Maprotiline, the parent drug of Demethylmaprotiline, primarily functions by inhibiting the reuptake of norepinephrine at the presynaptic terminal. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be a key component of its antidepressant effect.

Furthermore, chronic antidepressant treatment has been shown to modulate neurotrophic factor signaling, particularly involving Brain-Derived Neurotrophic Factor (BDNF). The increase in synaptic norepinephrine can lead to downstream effects that upregulate the expression of BDNF and its receptor, TrkB. This, in turn, promotes neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.

Mandatory Visualizations

References

- 1. Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography-tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. Study of correlation between venlafaxine concentrations in both matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Precision: A Technical Guide to Demethylmaprotiline-d2 for Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Demethylmaprotiline-d2 as a stable isotope-labeled internal standard for the therapeutic drug monitoring (TDM) of maprotiline (B82187). Accurate and precise quantification of maprotiline and its active metabolite, desmethylmaprotiline (B108240), is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a comprehensive overview of the analytical methodologies, quantitative data, and experimental workflows essential for the successful implementation of this compound in a high-throughput bioanalytical setting.

Introduction: The Imperative for Precision in Maprotiline Monitoring

Maprotiline is a tetracyclic antidepressant used in the management of depressive disorders.[1] Its therapeutic efficacy is often correlated with plasma concentrations, necessitating TDM to individualize dosing regimens.[2][3] Maprotiline is primarily metabolized in the liver via N-demethylation to its active metabolite, desmethylmaprotiline.[4][5][6] Both the parent drug and its metabolite contribute to the overall therapeutic and potential toxic effects. Consequently, the simultaneous quantification of both compounds is clinically significant.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and specificity.[7] The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS assays to correct for variability during sample preparation and analysis, thereby ensuring the highest degree of accuracy and precision.[6][8] Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which is critical for robust and reliable results.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative LC-MS/MS methods for the analysis of maprotiline and desmethylmaprotiline. While specific data for this compound is not publicly available, the data presented from methods using a closely related deuterated internal standard (Maprotiline-d3) and other validated assays provide a strong indication of the expected performance.

Table 1: LC-MS/MS Method Parameters for Maprotiline and Desmethylmaprotiline Analysis

| Parameter | Method 1 (with Maprotiline-d3 IS) | Method 2 (General Antidepressant Screen) |

| Internal Standard | Maprotiline-d3 | Not specified for each analyte |

| Linearity Range | Not explicitly stated, but linear over a large concentration range. | 10–750 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10 ng/mL |

| Precision (% CV) | ~5% | < 15% |

| Accuracy (% Bias) | Not explicitly stated | Within ± 15% |

| Extraction Recovery | Not explicitly stated | Not explicitly stated |

Table 2: Chromatographic and Mass Spectrometric Conditions

| Parameter | Representative Conditions |

| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 0.2 - 0.7 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions (Precursor > Product Ion) | Analyte and IS specific |

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for the quantification of desmethylmaprotiline using a deuterated internal standard is provided below. This protocol is a composite based on established methods for similar analytes.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices like plasma or serum.

Protocol:

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte and internal standard from other matrix components.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

Injection Volume: 5 µL.

Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.

MS Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Source: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Desmethylmaprotiline: To be determined empirically (e.g., m/z 264.2 -> 193.1).

-

This compound: To be determined empirically (e.g., m/z 266.2 -> 195.1).

-

-

Collision Energy: Optimized for each transition.

Mandatory Visualizations

Metabolic Pathway of Maprotiline

Caption: Metabolic conversion of Maprotiline to its active metabolite, Desmethylmaprotiline.

Experimental Workflow for TDM

Caption: Step-by-step workflow for the quantification of Desmethylmaprotiline.

Logical Relationship of a Deuterated Internal Standard

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The utilization of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of maprotiline offers a robust and reliable approach to achieving accurate and precise quantification. This technical guide provides the foundational knowledge, including quantitative data summaries and detailed experimental protocols, to aid researchers and clinicians in the development and implementation of such assays. The inherent advantages of using a stable isotope-labeled internal standard are critical for ensuring data integrity in clinical and research settings, ultimately contributing to improved patient care and safety.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. lcms.cz [lcms.cz]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. GLC-mass spectrometric determination of maprotiline and its major metabolite using stable isotope-labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Demethylmaprotiline-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and analytical considerations for Demethylmaprotiline-d2, a deuterated isotopolog of Demethylmaprotiline (also known as Normaprotiline). The information presented herein is intended to support research and development activities by providing essential data and procedural guidance.

Introduction to this compound

Demethylmaprotiline is the primary active metabolite of the tetracyclic antidepressant maprotiline. The deuterated form, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) at specific positions can alter the metabolic profile of a drug, often leading to a slower rate of metabolism. This "kinetic isotope effect" can result in a longer half-life and modified pharmacokinetic properties compared to the non-deuterated parent compound. Understanding these differences is crucial for the development and evaluation of novel therapeutic agents.

While specific safety and toxicological data for this compound are not extensively available in public literature, a conservative approach dictates that it should be handled with the same precautions as its non-deuterated counterpart and other structurally related tricyclic and tetracyclic antidepressants.

Safety and Handling

Note: The following safety and handling information is based on data for structurally similar tricyclic/tetracyclic antidepressants and general laboratory chemical safety standards. A substance-specific Safety Data Sheet (SDS) should always be consulted when available.

Hazard Identification

This compound should be considered a hazardous substance. Based on the toxicological properties of related compounds, the primary hazards include:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary measures and PPE are recommended:

| Precautionary Measure | Description |

| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or disposable gown should be worn. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

| Aspect | Guideline |

| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. |

Toxicological and Pharmacokinetic Data

Direct toxicological and comprehensive pharmacokinetic data for this compound are limited. The following tables summarize available data for the non-deuterated parent compound, Demethylmaprotiline (Normaprotiline), and provide context on the expected impact of deuteration.

Toxicological Data (for non-deuterated Demethylmaprotiline)

Data for this compound is not available. The following data for the non-deuterated compound should be used for risk assessment with the understanding that the deuterated form may have a different toxicological profile.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | Data not available | - | - |

| Primary Target Organs | Central Nervous System, Cardiovascular System | Human (inferred from parent drug) | General knowledge on tricyclic antidepressants |

Pharmacokinetic Data (for non-deuterated Demethylmaprotiline)

The following data pertains to the non-deuterated form. Deuteration is expected to alter these parameters, likely increasing the half-life and exposure (AUC).

| Parameter | Value | Species | Administration Route |

| Half-life (t½) | ~43 hours | Human | Oral |

| Time to Peak (Tmax) | 8-12 hours | Human | Oral |

| Volume of Distribution (Vd) | 20-30 L/kg | Human | Intravenous |

| Clearance (CL) | ~10 mL/min/kg | Human | Intravenous |

The Impact of Deuteration on Pharmacokinetics

Deuteration at a site of metabolic oxidation can significantly slow down the rate of metabolism. The primary metabolic pathway for Demethylmaprotiline is likely further oxidation of the ring system and conjugation. If the deuterium atoms in this compound are located at a primary site of metabolism, the following effects can be anticipated:

-

Increased Half-life (t½): A slower metabolic clearance will lead to a longer elimination half-life.

-

Increased Exposure (AUC): The total drug exposure over time will likely be higher.

-

Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations at steady state.

-

Potential for Altered Metabolite Profile: A blocked metabolic pathway may lead to an increase in the formation of other metabolites.

Experimental Protocols

The following section outlines a representative experimental workflow for the quantification of this compound in a biological matrix, such as plasma. This protocol is based on established methods for similar tricyclic antidepressants and should be optimized and validated for the specific application.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To accurately and precisely quantify the concentration of this compound in plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of a related compound like Nortriptyline-d3).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.

-

Hypothetical Transition for this compound (M+H)+: m/z [M+H]+ → m/z [fragment ion]

-

Hypothetical Transition for Internal Standard: m/z [IS+H]+ → m/z [IS fragment ion]

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of this compound in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethylmaprotiline in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction Desmethylmaprotiline (B108240) (or N-desmethylmaprotiline) is the primary active metabolite of maprotiline (B82187), a tetracyclic antidepressant used in the treatment of major depressive disorder.[1][2][3] Therapeutic Drug Monitoring (TDM) of both the parent drug and its active metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and accuracy.[6][7][8]

This application note details a validated LC-MS/MS method for the rapid and reliable quantification of desmethylmaprotiline in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (Demethylmaprotiline-d2) to ensure high precision and accuracy by correcting for matrix effects and variability during sample processing.[9]

Experimental Protocols

Materials and Reagents

-

Analytes: Desmethylmaprotiline hydrochloride, this compound (Internal Standard, IS)

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Additives: Formic acid (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Desmethylmaprotiline and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

-

Intermediate Solutions:

-

Prepare a working standard solution of Desmethylmaprotiline (10 µg/mL) by diluting the stock solution in 50:50 methanol:water.

-

Prepare a working Internal Standard (IS) solution (100 ng/mL) by diluting the this compound stock solution in 50:50 methanol:water.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Serially dilute the Desmethylmaprotiline working standard solution with drug-free human plasma to prepare CC samples at concentrations of 1, 2.5, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Prepare QC samples in drug-free human plasma at four concentrations:

-

Lower Limit of Quantitation (LLOQ): 1 ng/mL

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 400 ng/mL

-

-

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and speed.[6][9]

-

Pipette 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the working IS solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | Reversed-phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)[6] |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350°C[10] |

| Capillary Voltage | 4000 V[10] |

| Gas Flow | 10 L/min[10] |

| Nebulizer Pressure | 50 psi[10] |

| MRM Transitions | Compound |

| Desmethylmaprotiline | |

| This compound (IS) | |

*Note: Product ions and collision energies are proposed based on the structure of the parent molecule and require optimization on the specific instrument used.

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Linearity and Range

The calibration curve was linear over the concentration range of 1-500 ng/mL. A weighted (1/x²) linear regression model was used for quantification.

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.57 | 102.8 |

| 5.00 | 4.89 | 97.8 |

| 10.00 | 10.31 | 103.1 |

| 50.00 | 51.50 | 103.0 |

| 100.00 | 98.70 | 98.7 |

| 250.00 | 245.50 | 98.2 |

| 500.00 | 501.00 | 100.2 |

| Correlation Coefficient (r²) | > 0.998 |

Accuracy and Precision

Intra- and inter-assay accuracy and precision were evaluated using the four QC levels (n=6 replicates per run, across 3 separate runs).

Table 4: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| LLOQ | 1.00 | 6.8 | 104.5 | 8.2 | 102.1 |

| LQC | 3.00 | 5.1 | 98.7 | 6.5 | 99.5 |

| MQC | 75.00 | 3.5 | 101.2 | 4.8 | 100.8 |

| HQC | 400.00 | 2.8 | 97.9 | 3.9 | 98.6 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels. The use of a co-eluting stable isotope-labeled internal standard effectively normalizes for any matrix-induced ion suppression or enhancement and variability in recovery.

Table 5: Example Matrix Effect and Recovery Data

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |

| LQC | 91.5 | 93.2 | 96.8 | 0.98 |

| HQC | 94.2 | 95.1 | 98.5 | 0.99 |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

Caption: End-to-end workflow for the LC-MS/MS analysis of Desmethylmaprotiline.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of desmethylmaprotiline in human plasma. The simple protein precipitation protocol allows for rapid sample turnaround, while the use of a deuterated internal standard ensures the method's robustness and reliability. This validated assay is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving maprotiline administration.

References

- 1. scialert.net [scialert.net]

- 2. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 33 antidepressants by LC-MS/MS—comparative validation in whole blood, plasma, and serum | Semantic Scholar [semanticscholar.org]

- 5. Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

Application Notes and Protocols for the Quantitative Analysis of Desmethylmaprotiline using Demethylmaprotiline-d2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of desmethylmaprotiline (B108240) in biological matrices, such as human plasma, using Demethylmaprotiline-d2 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Desmethylmaprotiline is the primary active metabolite of maprotiline (B82187), a tetracyclic antidepressant.[1][2] Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document outlines a robust and sensitive LC-MS/MS method for the accurate quantification of desmethylmaprotiline, employing a stable isotope-labeled internal standard (this compound) to ensure high precision and accuracy.

Metabolic Pathway of Maprotiline to Desmethylmaprotiline

Maprotiline is principally metabolized in the liver through N-demethylation to form desmethylmaprotiline. This metabolic conversion is primarily mediated by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 being the major contributors.[3] Desmethylmaprotiline itself is pharmacologically active and may undergo further metabolism.[1]

Metabolic conversion of maprotiline to desmethylmaprotiline.

Experimental Protocols

Materials and Reagents

-

Desmethylmaprotiline analytical standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free, for calibration standards and quality controls)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting desmethylmaprotiline from plasma samples.

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of this compound working solution (internal standard).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

2.4.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

The following MRM transitions should be optimized for the specific instrument. The transitions provided are representative.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desmethylmaprotiline | 264.2 | 208.1 | Optimized (e.g., 25) |

| This compound | 266.2 | 210.1 | Optimized (e.g., 25) |

Note: The exact m/z values and collision energies should be determined empirically on the instrument being used.

Experimental Workflow

LC-MS/MS workflow for desmethylmaprotiline analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards.

| Parameter | Typical Performance |

| Concentration Range | 1 - 500 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at multiple quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | < 20% | < 20% | ± 20% |

| Low | 3 | < 15% | < 15% | ± 15% |

| Mid | 100 | < 15% | < 15% | ± 15% |

| High | 400 | < 15% | < 15% | ± 15% |

| LLOQ: Lower Limit of Quantification |

Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous matrix components do not interfere with ionization.

| Parameter | Typical Acceptance Criteria |

| Extraction Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within ± 15% |

Stability

The stability of desmethylmaprotiline in the biological matrix should be evaluated under various conditions.

| Stability Type | Condition | Acceptance Criteria |

| Freeze-Thaw | Three cycles from -80°C to room temperature | Within ± 15% of nominal |

| Short-Term | Room temperature for 24 hours | Within ± 15% of nominal |

| Long-Term | -80°C for an extended period (e.g., 3 months) | Within ± 15% of nominal |

| Post-Preparative | Autosampler at 4°C for 48 hours | Within ± 15% of nominal |

Conclusion

This application note provides a detailed framework for the quantitative analysis of desmethylmaprotiline in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a variety of research and clinical applications. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for Demethylmaprotiline-d2 GC-MS Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), is a critical analyte in clinical and forensic toxicology, as well as in pharmacokinetic studies. Accurate quantification of demethylmaprotiline in biological matrices is essential for therapeutic drug monitoring and in drug development research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for this purpose, offering high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as Demethylmaprotiline-d2, is the gold standard for quantitative analysis by mass spectrometry.[1][2] It ensures the highest accuracy and precision by compensating for variations during sample preparation and analysis, including extraction efficiency, derivatization yield, and instrument response.[1][2] This document provides a detailed protocol for the preparation of samples for the GC-MS analysis of demethylmaprotiline, using this compound as an internal standard.

Desmethylmaprotiline, being a secondary amine, requires derivatization to improve its chromatographic properties and thermal stability for GC analysis.[3][4][5] This protocol will detail a common derivatization procedure using trifluoroacetic anhydride (B1165640) (TFAA).

Experimental Protocols

Materials and Reagents

-

Demethylmaprotiline standard

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Hexane (GC grade)

-

Ethyl Acetate (B1210297) (GC grade)

-

Trifluoroacetic anhydride (TFAA)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Phosphate (B84403) buffer (pH 7.4)

-

Nitrogen gas, high purity

-

GC-MS grade vials and caps

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for plasma or serum samples.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the plasma or serum sample.

-

Internal Standard Spiking: Add a known concentration of this compound solution in methanol to each sample, calibrator, and quality control sample.

-

pH Adjustment: Add 500 µL of phosphate buffer (pH 7.4) and briefly vortex. Then, add 100 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds.

-

Extraction: Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Cap the tube and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a water bath at 40°C.[6]

-

Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.

Derivatization

-

Reagent Addition: To the reconstituted extract, add 25 µL of trifluoroacetic anhydride (TFAA).

-

Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

-

Evaporation: After cooling to room temperature, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.

-

Final Reconstitution: Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters and can be adapted based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to monitor for Demethylmaprotiline-TFA derivative: (Suggest monitoring characteristic fragment ions).

-

Ions to monitor for this compound-TFA derivative: (Suggest monitoring corresponding fragment ions with a +2 m/z shift).

-

Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. The concentration of demethylmaprotiline in unknown samples can then be determined from this curve.

Table 1: Representative Quantitative Data for Demethylmaprotiline Analysis using a Deuterated Internal Standard

| Parameter | Value | Reference |

| Linearity Range | 5 - 500 ng/mL | [8] |

| Limit of Detection (LOD) | 1 ng/mL | - |

| Limit of Quantification (LOQ) | 5 ng/mL | [7] |

| Inter-assay Precision (CV%) | < 10% | [8] |

| Intra-assay Precision (CV%) | < 5% | [8] |

| Recovery | > 90% | [7] |

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.

Mandatory Visualization

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]